4-[(10S,13R)-6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid
CAS No.:
Cat. No.: VC18851851
Molecular Formula: C26H44O4
Molecular Weight: 420.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C26H44O4 |
|---|---|
| Molecular Weight | 420.6 g/mol |
| IUPAC Name | 4-[(10S,13R)-6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |
| Standard InChI | InChI=1S/C26H44O4/c1-5-17-21-14-16(27)10-12-26(21,4)20-11-13-25(3)18(15(2)6-9-22(28)29)7-8-19(25)23(20)24(17)30/h15-21,23-24,27,30H,5-14H2,1-4H3,(H,28,29)/t15?,16?,17?,18?,19?,20?,21?,23?,24?,25-,26-/m1/s1 |
| Standard InChI Key | ZXERDUOLZKYMJM-SCDRYFDMSA-N |
| Isomeric SMILES | CCC1C2CC(CC[C@@]2(C3CC[C@]4(C(C3C1O)CCC4C(C)CCC(=O)O)C)C)O |
| Canonical SMILES | CCC1C2CC(CCC2(C3CCC4(C(C3C1O)CCC4C(C)CCC(=O)O)C)C)O |
Introduction
Structural Characteristics and Chemical Properties
The compound belongs to the steroid family, characterized by a cyclopenta[a]phenanthrene core modified with hydroxyl, ethyl, and methyl substituents. Its IUPAC name reflects the stereochemical complexity: the 10S and 13R configurations define the spatial orientation of methyl groups, while the 3,7-dihydroxy and 6-ethyl moieties enhance polarity and receptor binding affinity .
Molecular Geometry and Stereochemical Considerations
X-ray crystallography data for analogous steroids reveal a bent conformation of the cyclopenta[a]phenanthrene system, with the pentanoic acid side chain adopting an extended configuration to facilitate interactions with hydrophobic pockets in nuclear receptors . The 3α- and 7α-hydroxyl groups participate in hydrogen bonding with FXR, while the 6-ethyl substituent stabilizes the ligand-receptor complex through van der Waals interactions .
Physicochemical Properties
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Molecular Formula: C₃₂H₅₂O₅
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Molecular Weight: 516.76 g/mol
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Solubility: Poor aqueous solubility (<0.1 mg/mL at pH 7.4); soluble in polar aprotic solvents (e.g., DMF, DMSO) .
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pKa: The pentanoic acid moiety confers a pKa of ~4.5, enabling ionization under physiological conditions .
Synthetic Methodologies and Process Optimization
Recent advances in telescoped synthesis have streamlined the production of this compound, reducing reliance on toxic reagents and improving yields.
Key Synthetic Routes
A four-step process developed by Li et al. (2021) exemplifies modern synthetic strategies :
| Step | Reaction Type | Conditions | Yield | Key Impurities Controlled |
|---|---|---|---|---|
| 1 | Amidation of 8-E isomer | PyBOP, DIPEA, DMF, 0°C to RT | 96% | Z-isomer, pyrrolidine amide |
| 2 | Hydrogenation and epimerization | 10% Pd/C, H₂ (4 atm), MeOH, 50°C | 98% | Over-reduced byproducts |
| 3 | Ketone reduction | NaBH₄, NaOH, reflux | 95% | Diastereomeric alcohols |
| 4 | Recrystallization | n-BuOAc/heptane, two-stage cooling | 75% | Imp-1 (<0.08%) |
Pharmacological Applications and Mechanisms
Farnesoid X Receptor Agonism
Like OCA, this compound acts as a potent FXR agonist (EC₅₀ = 41 nM in HepG2 cells) . FXR activation downregulates bile acid synthesis via suppression of CYP7A1 and enhances hepatobiliary excretion through induction of BSEP (bile salt export pump) . In a phase II trial (NCT00570765), OCA reduced alkaline phosphatase (ALP) by 53% in PBC patients after 12 months, establishing the therapeutic benchmark for this compound class .
Clinical Trial Landscape
Ongoing studies evaluate structural analogs in cholestatic and metabolic disorders:
| NCT Number | Study Design | Primary Endpoint | Status |
|---|---|---|---|
| NCT05450887 | Phase III, OCA ± UDCA vs. placebo | ALP <1.67×ULN + ≥15% reduction at 12 months | Recruiting |
| NCT05293938 | Retrospective cohort (n=2544) | Time to hepatic decompensation | Completed |
| NCT04956328 | Phase II, OCA + UDCA vs. placebo | ALP normalization at 48 weeks | Active |
These trials underscore the compound’s potential as a second-line therapy for UDCA-nonresponsive PBC patients .
Future Perspectives and Research Directions
Combination Therapies
Co-administration with bezafibrate (NCT04594694) aims to synergize FXR and PPAR-α agonism, targeting both cholestasis and dyslipidemia . Preliminary data show a 48% ALP reduction versus 32% with monotherapy .
Structural Modifications
Second-generation analogs under investigation include:
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